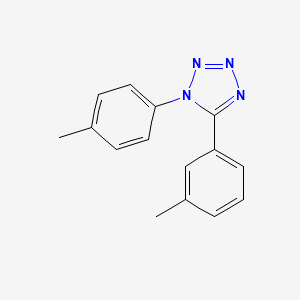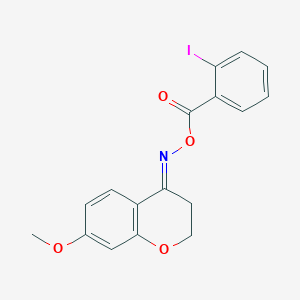
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties and potential use in various fields, including medicinal chemistry, material science, and nanotechnology. In
Mécanisme D'action
The mechanism of action of 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole in lab experiments is its versatility. This compound can be used in a variety of applications, including medicinal chemistry, material science, and nanotechnology. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound in various applications.
Orientations Futures
There are several future directions for research involving 5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole. One area of research is the development of new materials using this compound as a building block. Additionally, more research is needed to determine the optimal dosage and administration of this compound in medicinal chemistry applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole can be synthesized through a multistep process involving the reaction of 3-methylbenzylamine with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with sodium azide and copper (I) iodide. The final product, this compound, is obtained through a click reaction between the intermediate and acetylene.
Applications De Recherche Scientifique
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-tetrazole has shown potential as a versatile compound for scientific research. It has been studied for its applications in medicinal chemistry, where it has been shown to exhibit anti-tumor and anti-inflammatory properties. This compound has also been studied for its use in material science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties. Additionally, this compound has been studied for its potential use in nanotechnology, where it has been shown to have potential as a building block for the synthesis of nanoparticles with unique properties.
Propriétés
IUPAC Name |
5-(3-methylphenyl)-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-6-8-14(9-7-11)19-15(16-17-18-19)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCTYDSZKCUYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)
![ethyl 1-[4-methyl-6-(methylthio)-2-quinolinyl]-4-piperidinecarboxylate](/img/structure/B5702412.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)


![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
